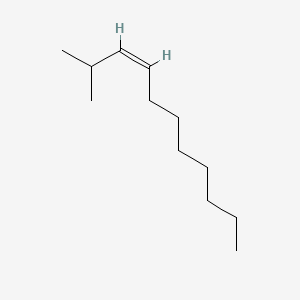
3-Undecene, 2-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Methyl-3-undecene is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in its eleven-carbon chain, with a methyl group attached to the second carbon. The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving the molecule a specific geometric configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation with hydrogen peroxide in the presence of a base. This method is useful for producing alkenes with specific geometric configurations.
Industrial Production Methods
Industrial production of (Z)-2-Methyl-3-undecene may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Hydrogenation of (Z)-2-Methyl-3-undecene using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide, hydrogen peroxide
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
Wissenschaftliche Forschungsanwendungen
(Z)-2-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential role in biological signaling and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-2-Methyl-3-undecene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-Methyl-3-undecene can be compared with other similar alkenes, such as:
(E)-2-Methyl-3-undecene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, resulting in different reactivity and physical properties.
1-Decene: A simpler alkene with a double bond at the first carbon, lacking the methyl group and specific geometric configuration of (Z)-2-Methyl-3-undecene.
2-Methyl-2-butene: A shorter chain alkene with a similar methyl substitution pattern but different chain length and reactivity.
The uniqueness of (Z)-2-Methyl-3-undecene lies in its specific geometric configuration and the presence of the methyl group, which influence its reactivity and applications.
Eigenschaften
Molekularformel |
C12H24 |
|---|---|
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(Z)-2-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h10-12H,4-9H2,1-3H3/b11-10- |
InChI-Schlüssel |
FBQHQLXAWUWXCQ-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCC/C=C\C(C)C |
Kanonische SMILES |
CCCCCCCC=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


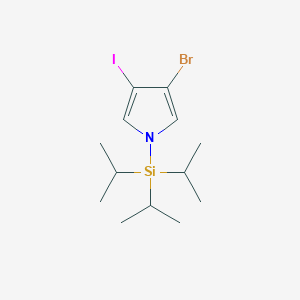
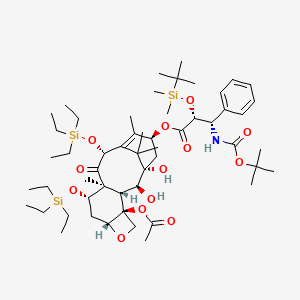
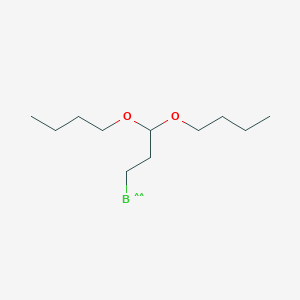

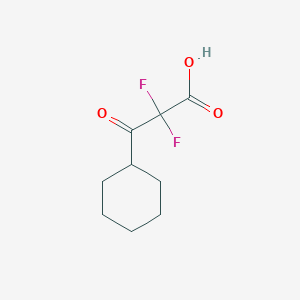
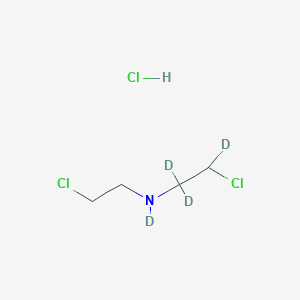

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
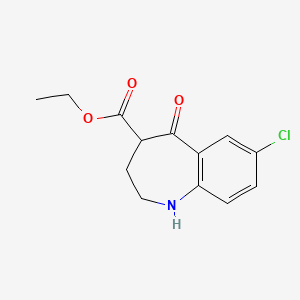
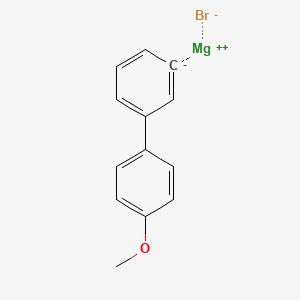
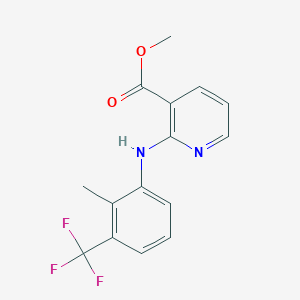
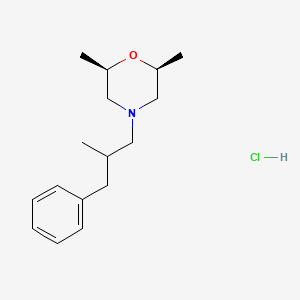
![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
